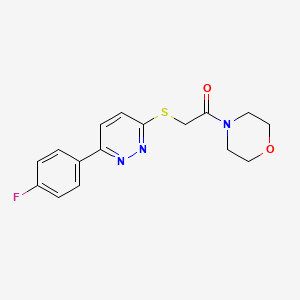
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature. In
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. In cancer cells, compound X has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP results in the accumulation of DNA damage and ultimately leads to cancer cell death. In inflammation, compound X has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, compound X has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In inflammation, compound X inhibits the production of pro-inflammatory cytokines, which reduces inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its selectivity for cancer cells and inflammation. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer and inflammation therapy. However, one limitation of using compound X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of compound X. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Future research could also explore the combination of compound X with other anti-cancer and anti-inflammatory drugs for synergistic effects. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound for clinical use.
In conclusion, compound X has shown promising results in scientific research for its potential therapeutic applications in cancer and inflammation. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Synthesemethoden
The synthesis method of compound X involves the reaction of 6-(4-Fluorophenyl)pyridazin-3-amine with 2-bromo-1-(morpholin-4-yl)ethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone. The yield of this reaction is typically around 65-70%.
Wissenschaftliche Forschungsanwendungen
Compound X has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that compound X inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYVNZDTYHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)
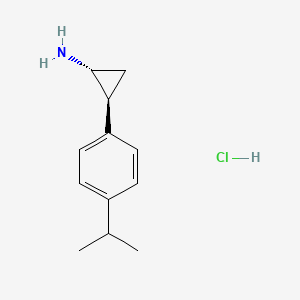
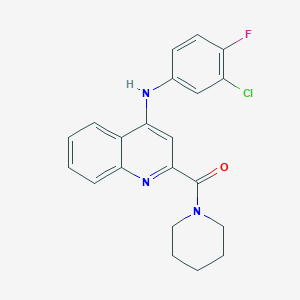


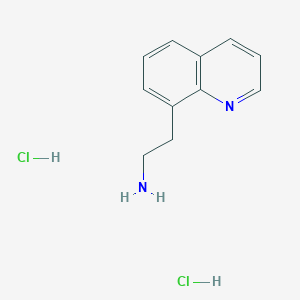

![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)
![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
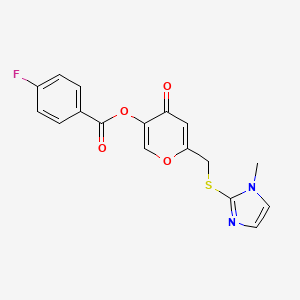
![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2821217.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2821219.png)